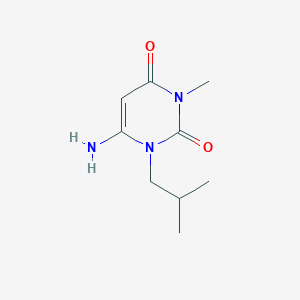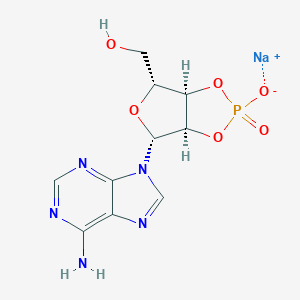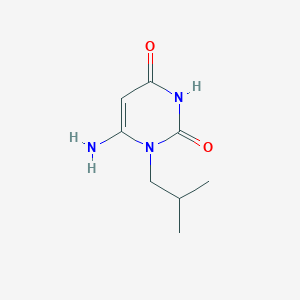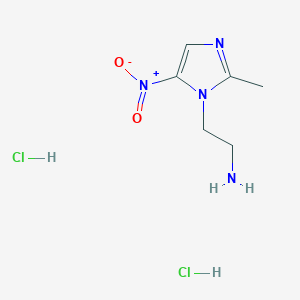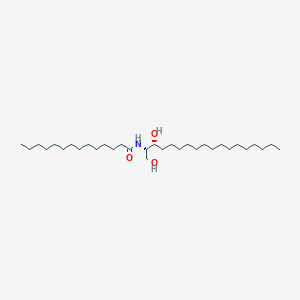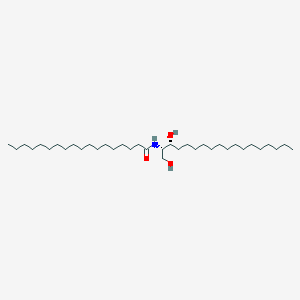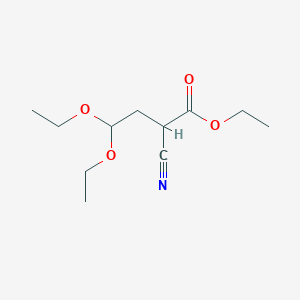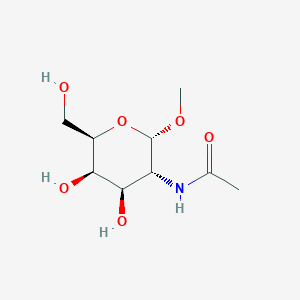
α-Methyl-N-Acetyl-D-Galactosamin
Übersicht
Beschreibung
Alpha-Methyl-N-acetyl-D-galactosamine: is a derivative of galactose, specifically an amino sugarThis compound is significant in various biological processes, including glycosylation, where it plays a role in the modification of proteins and lipids .
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-N-acetyl-D-galactosamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: It plays a crucial role in the study of glycosylation processes and protein modification.
Medicine: It is used in the development of diagnostic tools and therapeutic agents, particularly in cancer research.
Industry: It is used in the production of biopharmaceuticals and as a component in various biochemical assays
Wirkmechanismus
Target of Action
Alpha-Methyl-N-acetyl-D-galactosamine, also known as GalNAc, is primarily targeted by the enzyme UDP-GalNAc:polypeptide GalNAc transferase (ppGalNAcT; EC 2.4.1.41) . This enzyme is the initiating enzyme for mucin-type O-glycosylation in animals .
Mode of Action
The ppGalNAcT enzyme catalyzes a single glycosidic linkage. It transfers an N-acetylgalactosamine (GalNAc) residue from an activated donor (UDP-GalNAc) to a serine or threonine of an acceptor polypeptide chain . This forms the Tn-antigen structure, which is often further elongated and modified by other glycosyltransferases .
Biochemical Pathways
The biochemical pathway primarily affected by GalNAc is the mucin-type O-glycosylation pathway . The Tn-antigen structure formed by the action of ppGalNAcT is often further elongated and modified by other glycosyltransferases, adding galactoses, N-acetylglucosamines, N-acetylgalactosamines, fucoses, sialic acids, and other sugars depending on the organism, tissue, and developmental stage .
Pharmacokinetics
It is known that the initial transfer of galnac from the nucleotide sugar udp-galnac onto protein substrates occurs in the golgi apparatus .
Result of Action
The result of GalNAc’s action is the formation of the Tn-antigen structure on serine or threonine residues of mucin-type glycoproteins . This structure is often further elongated and modified by other glycosyltransferases, leading to the formation of extended and branched mucin-type O-glycans .
Action Environment
The action of GalNAc is influenced by the cellular environment, particularly the presence of other enzymes in the Golgi apparatus that can further modify the Tn-antigen structure . The action of GalNAc and its resulting effects can also be influenced by the organism, tissue, and developmental stage .
Biochemische Analyse
Biochemical Properties
Alpha-Methyl-N-acetyl-D-galactosamine interacts with a variety of enzymes, proteins, and other biomolecules. As uridine diphosphate (UDP)-Alpha-Methyl-N-acetyl-D-galactosamine, it is transferred to serine or threonine residues of an acceptor polypeptide chain during protein glycosylations . This interaction is facilitated by the enzyme UDP-GalNAc:polypeptide GalNAc transferase .
Cellular Effects
The effects of Alpha-Methyl-N-acetyl-D-galactosamine on cells are primarily related to its role in protein glycosylation. This process influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Alpha-Methyl-N-acetyl-D-galactosamine exerts its effects through binding interactions with biomolecules and changes in gene expression. The enzyme UDP-GalNAc:polypeptide GalNAc transferase transfers an Alpha-Methyl-N-acetyl-D-galactosamine residue from an activated donor (UDP-Alpha-Methyl-N-acetyl-D-galactosamine) to a serine or threonine of an acceptor polypeptide chain .
Metabolic Pathways
Alpha-Methyl-N-acetyl-D-galactosamine is involved in the metabolic pathway of protein glycosylation. It interacts with the enzyme UDP-GalNAc:polypeptide GalNAc transferase, which facilitates its transfer to serine or threonine residues of an acceptor polypeptide chain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alpha-Methyl-N-acetyl-D-galactosamine can be synthesized through several methods. One common approach involves the glycosylation of galactose derivatives. The reaction typically requires a donor molecule, such as UDP-GalNAc, and an acceptor molecule, such as a peptide or protein. The reaction is catalyzed by glycosyltransferases, which facilitate the transfer of the N-acetylgalactosamine moiety to the acceptor .
Industrial Production Methods: Industrial production of alpha-Methyl-N-acetyl-D-galactosamine often involves enzymatic synthesis using glycosyltransferases. These enzymes are derived from various sources, including microorganisms and mollusks. The production process is optimized to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: Alpha-Methyl-N-acetyl-D-galactosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Vergleich Mit ähnlichen Verbindungen
N-Acetyl-D-galactosamine: Similar in structure but lacks the methyl group.
N-Acetyl-D-glucosamine: Similar in structure but differs in the configuration of the hydroxyl groups.
Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside: Similar in structure but differs in the glycosidic linkage
Uniqueness: Alpha-Methyl-N-acetyl-D-galactosamine is unique due to its specific methylation, which can influence its reactivity and interaction with enzymes. This methylation can affect the compound’s role in glycosylation and its overall biological activity .
Eigenschaften
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7+,8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-ZEBDFXRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201238715 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6082-22-0 | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6082-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetamido-2-deoxy-α-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201238715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




